({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H15N3O6S2 and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Effects
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For example:
- A study reported that oxadiazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values ranging from 3.12 to 50 µg/mL against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Oxadiazole A | 10 | E. coli |
Oxadiazole B | 25 | S. aureus |
Oxadiazole C | 50 | C. albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable finding includes:
- The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HeLa | 15 | 10 |
MCF7 | 20 | 12 |
A549 | 18 | 11 |
Anti-inflammatory Effects
Additionally, oxadiazole derivatives have shown promise in reducing inflammation:
- Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels .
Case Studies and Research Findings
- Antimicrobial Study : A series of synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure enhanced antimicrobial efficacy. The presence of electron-withdrawing groups was crucial for activity enhancement .
- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics. Molecular docking studies suggested strong binding affinity to key oncogenic targets .
- Inflammation Model : In vivo models demonstrated that treatment with the compound reduced inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c18-12(19)9-24-14-16-15-13(23-14)10-2-1-3-11(8-10)25(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVASCFZBXIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.